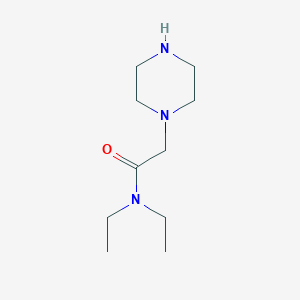
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Evaluation
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one derivatives have been studied for their potential in anticancer applications. A study by Bekircan et al. (2008) involved the synthesis of various derivatives and their evaluation against a range of cancer cell lines, highlighting the compound's relevance in cancer research Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Efficient and Economical Synthesis
Prashad et al. (2006) explored an efficient and economical synthesis method for related compounds, indicating the importance of this chemical in streamlined pharmaceutical manufacturing processes Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006.
G Protein-Coupled Receptor Agonist
A variant of this compound has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. This compound's pharmacological profile suggests its utility in probing GPR119 agonists' potential, as researched by Sakairi et al. (2012) Sakairi, Kogami, Torii, Makino, Kataoka, Okamoto, Miyazawa, Inoue, Takahashi, Harada, & Watanabe, 2012.
Fluorescent Sensor and Logic Gate Applications
Yadav and Singh (2018) demonstrated the use of related compounds in creating a fluorescent sensor for aluminum ion detection, with applications in bacterial cell imaging and logic gate applications. This highlights its potential in bioimaging and electronic applications Yadav & Singh, 2018.
Antibacterial Activities
Research by Xin‐Yan Zhang (2011) involved synthesizing antipyrine derivatives related to this compound and testing their antibacterial activities. This research indicates the compound's potential in developing new antibacterial agents Xin‐Yan Zhang, 2011.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
6-amino-5-bromo-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSHBWPQDKMRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434912 |
Source


|
| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723760-71-2 |
Source


|
| Record name | 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723760-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)




